Intrinsic Agonist Efficacy: GLP-2(2-33) Exhibits 20% Emax in cAMP Accumulation Assays
GLP-2(2-33) demonstrates markedly reduced intrinsic agonist activity at the human GLP-2 receptor, with an Emax of only 20% at 1 μM in cAMP accumulation assays [1]. This contrasts sharply with both the full-length GLP-2(1-33) which exhibits full agonism, and other N-terminally truncated variants such as GLP-2(6-33) (Emax 46%) and GLP-2(9-33) (Emax 65%) [1]. The quantification establishes GLP-2(2-33) as a specific tool for probing the functional contribution of the N-terminal histidine residue.
| Evidence Dimension | Intrinsic agonist efficacy (Emax) at human GLP-2 receptor |
|---|---|
| Target Compound Data | Emax 20% at 1 μM |
| Comparator Or Baseline | GLP-2(1-33): Full agonist (100% reference); GLP-2(6-33): Emax 46%; GLP-2(9-33): Emax 65% |
| Quantified Difference | GLP-2(2-33) shows 80% reduction in Emax vs. full agonism; lower than GLP-2(6-33) (Δ -26%) and GLP-2(9-33) (Δ -45%) |
| Conditions | cAMP accumulation assay in COS-7 cells transfected with human GLP-2R |
Why This Matters
This quantifiable difference enables researchers to precisely control agonist tone in competitive binding experiments and validates GLP-2(2-33) as a selective, low-efficacy tool compound for dissecting GLP-2R signaling pathways.
- [1] Gabe MBN, Gasbjerg LS, Gadgaard S, et al. N-terminal alterations turn the gut hormone GLP-2 into an antagonist with gradual loss of GLP-2 receptor selectivity towards more GLP-1 receptor interaction. Br J Pharmacol. 2022;179(18):4473-4485. View Source
